[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate
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Overview
Description
Progoitrin is a biochemical compound belonging to the glucosinolate family. It is found in various foods such as cabbage, brussels sprouts, kale, peanuts, mustard, rutabaga, kohlrabi, spinach, cauliflower, horseradish, and rapeseed oil . Progoitrin itself is inactive but is converted into goitrin upon ingestion, which can decrease thyroid hormone production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Progoitrin can be synthesized through the hydrolysis of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables. The hydrolysis process involves the enzyme myrosinase, which breaks down glucosinolates into various products, including progoitrin .
Industrial Production Methods: Industrial production of progoitrin involves the extraction of glucosinolates from plant sources, followed by enzymatic hydrolysis to produce progoitrin. The process typically includes steps such as washing, soaking, and boiling to reduce goitrogens and preserve bioactive compounds .
Chemical Reactions Analysis
Types of Reactions: Progoitrin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of progoitrin by myrosinase results in the formation of goitrin, which is an active compound that affects thyroid hormone production .
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme, water, and mild acidic conditions.
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Major Products Formed:
Goitrin: Formed from the hydrolysis of progoitrin.
Isothiocyanates: Formed from the breakdown of glucosinolates, which have various biological activities.
Scientific Research Applications
Progoitrin has several scientific research applications across various fields:
Chemistry:
- Used as a precursor for the synthesis of other bioactive compounds.
- Studied for its chemical properties and reactions.
Biology:
- Investigated for its role in plant defense mechanisms.
- Studied for its effects on thyroid hormone production and metabolism .
Medicine:
- Researched for its potential antithyroid effects.
- Studied for its role in preventing thyroid-related disorders .
Industry:
- Used in the production of functional foods and nutraceuticals.
- Studied for its potential applications in agriculture and food preservation .
Mechanism of Action
Progoitrin exerts its effects through its conversion to goitrin, which decreases thyroid hormone production. Goitrin inhibits the enzyme thyroid peroxidase, which is responsible for the iodination of tyrosine residues in thyroglobulin, a key step in the synthesis of thyroid hormones . This inhibition leads to reduced levels of thyroxine (T4) and triiodothyronine (T3), thereby affecting overall thyroid function .
Comparison with Similar Compounds
Gluconapin: Another glucosinolate found in Brassica vegetables, which also undergoes hydrolysis to produce bioactive compounds.
Glucoraphanin: Known for its conversion to sulforaphane, a compound with potent anticancer properties.
Uniqueness:
Properties
Molecular Formula |
C11H19NO10S2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6+,8+,9-,10+,11-/m0/s1 |
InChI Key |
MYHSVHWQEVDFQT-ZLKQMKLXSA-N |
Isomeric SMILES |
C=C[C@@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
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